molecular formula C10H20N2O B13176471 N-(4-aminocyclohexyl)butanamide

N-(4-aminocyclohexyl)butanamide

Cat. No.: B13176471
M. Wt: 184.28 g/mol
InChI Key: QPIHTUVWZFCQCM-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)butanamide: is an organic compound with the molecular formula C₁₀H₂₀N₂O It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)butanamide typically involves the reaction of 4-aminocyclohexylamine with butanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the yield and purity of the compound by precisely controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminocyclohexyl)butanamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles like amines or alcohols in the presence of catalysts.

Major Products Formed:

    Hydrolysis: Butanoic acid and 4-aminocyclohexylamine.

    Oxidation: N-oxide derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(4-aminocyclohexyl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)butanamide involves its interaction with specific molecular targets. It is known to modulate the expression of inflammatory cytokines such as IL-1β and IL-6 by interfering with their mRNA expression . This modulation occurs through pathways involving pathogen-recognition receptors and other immune response elements.

Comparison with Similar Compounds

    Butyramide: Shares the butanamide backbone but lacks the cyclohexyl and amino groups.

    Acetamide: A simpler amide with a shorter carbon chain.

    Benzamide: Contains a benzene ring instead of a cyclohexyl group.

Uniqueness: N-(4-aminocyclohexyl)butanamide is unique due to its cyclohexyl ring and amino group, which confer specific chemical and biological properties. These structural features make it more versatile in various reactions and applications compared to simpler amides like butyramide and acetamide .

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

N-(4-aminocyclohexyl)butanamide

InChI

InChI=1S/C10H20N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h8-9H,2-7,11H2,1H3,(H,12,13)

InChI Key

QPIHTUVWZFCQCM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CCC(CC1)N

Origin of Product

United States

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